molecular formula C21H14ClN3O4 B11712875 2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol

2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol

Cat. No.: B11712875
M. Wt: 407.8 g/mol
InChI Key: UDBUBOWFKAAPJP-UHFFFAOYSA-N
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Description

2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL is a complex organic compound characterized by its unique chemical structure. This compound features a benzoxazole ring, a nitrophenol group, and a chlorophenylmethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenylmethyl group. The final step involves the formation of the nitrophenol group under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with stringent quality control measures to ensure consistency in the final product. Advanced techniques such as continuous flow chemistry and high-throughput screening are employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted benzoxazole derivatives

Scientific Research Applications

2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and nitrophenol compounds, such as:

  • 2-[(E)-({2-[(4-METHYLPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL
  • 2-[(E)-({2-[(4-BROMOPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL

Uniqueness

What sets 2-[(E)-({2-[(4-CHLOROPHENYL)METHYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-4-NITROPHENOL apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C21H14ClN3O4/c22-15-3-1-13(2-4-15)9-21-24-18-11-16(5-8-20(18)29-21)23-12-14-10-17(25(27)28)6-7-19(14)26/h1-8,10-12,26H,9H2

InChI Key

UDBUBOWFKAAPJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)Cl

Origin of Product

United States

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